molecular formula C20H11BrClN3O3 B11544226 2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11544226
M. Wt: 456.7 g/mol
InChI Key: BEMOZXKVVQFBGJ-UHFFFAOYSA-N
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Description

(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a benzoxazole ring, and a chloronitrophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE typically involves a multi-step process:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Nitro Substitution: The chloronitrophenyl group is introduced via a nitration reaction followed by chlorination.

    Imine Formation: The final step involves the condensation of the benzoxazole derivative with the chloronitrophenyl derivative to form the imine linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the bromophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the benzoxazole ring.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Substituted derivatives where bromine or chlorine is replaced by other functional groups.

Scientific Research Applications

(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The benzoxazole ring may play a role in fluorescence, aiding in the visualization of biological processes.

Comparison with Similar Compounds

    (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE: Lacks the nitro group, which may affect its reactivity and applications.

    (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE: Lacks the chlorine atom, which may influence its chemical behavior.

Uniqueness: The presence of both the nitro and chlorine groups in (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE contributes to its unique reactivity and potential applications. These functional groups can participate in various chemical reactions, making the compound versatile for different research purposes.

Properties

Molecular Formula

C20H11BrClN3O3

Molecular Weight

456.7 g/mol

IUPAC Name

N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-1-(4-chloro-3-nitrophenyl)methanimine

InChI

InChI=1S/C20H11BrClN3O3/c21-14-3-1-2-13(9-14)20-24-17-10-15(5-7-19(17)28-20)23-11-12-4-6-16(22)18(8-12)25(26)27/h1-11H

InChI Key

BEMOZXKVVQFBGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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